Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate
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Overview
Description
Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate typically involves the reaction of diethyl malonate with appropriate substituted pyrazole derivatives. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The pyrazole ring and its substituents play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(4-methylphenyl)methylidene]propanedioate
- Diethyl [(3-methylphenyl)methylidene]propanedioate
- Diethyl 2-[[(4-methylphenyl)amino]methylidene]propanedioate
Uniqueness
Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate is unique due to the presence of the pyrazole ring with phenyl and methylphenyl substitutions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-4-29-23(27)21(24(28)30-5-2)15-19-16-26(20-9-7-6-8-10-20)25-22(19)18-13-11-17(3)12-14-18/h6-16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGPDTUJFSKHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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